2-((1-(Butylsulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine
Description
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-3-yl)oxy-5-chloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S/c1-2-3-7-21(18,19)17-6-4-5-12(10-17)20-13-15-8-11(14)9-16-13/h8-9,12H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRUSFWGKDEKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Butylsulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a chloropyrimidine compound under basic conditions. The butylsulfonyl group is introduced through sulfonylation reactions using butylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Butylsulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , which includes a piperidine ring and a chloropyrimidine moiety. The presence of the butylsulfonyl group enhances its solubility and stability, making it a suitable candidate for drug development.
Anti-inflammatory Activity
Research has indicated that compounds containing the sulfonamide moiety, similar to 2-((1-(Butylsulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine, exhibit significant anti-inflammatory effects. A study demonstrated that derivatives with similar structures showed up to 82.9% edema inhibition in in vivo models, comparable to standard anti-inflammatory drugs like celecoxib and diclofenac .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In a comprehensive study involving a full NCI 59 cell line panel assay, it was found that derivatives of cyclic imides bearing sulfonamide groups exhibited positive cytotoxic effects, with growth inhibition percentages ranging from 26.9% to 80.9% depending on the specific structure and functional groups present .
COX Inhibition
The ability of this compound to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy. The in vitro COX-1/COX-2 inhibition assays indicated that certain derivatives could effectively reduce inflammation by blocking these enzymes, which are critical in the inflammatory pathway .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, researchers evaluated the anti-inflammatory effects of various sulfonamide derivatives, including those similar to this compound. The results showed that modifications in the chemical structure significantly impacted their efficacy, with certain substitutions leading to enhanced anti-inflammatory activity .
Case Study 2: Cancer Cell Line Testing
Another study focused on assessing the cytotoxicity of this compound against breast cancer cell lines. The results indicated that compounds with similar structural features exhibited significant growth inhibition compared to control groups, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2-((1-(Butylsulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The compound’s key structural analogs include piperidine- and sulfonyl-containing molecules from the GPCR and ion channel modulator families. Below is a comparative analysis:
Table 1: Structural Features of Selected Compounds
Key Observations :
- Sulfonyl Group : The butylsulfonyl group contrasts with phenylsulfinyl (GR159897) or benzoyl (SR142801) moieties, likely altering solubility and steric interactions with targets.
Pharmacological Activity (Hypothetical Analysis)
While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- GPCR Modulation : Piperidine-sulfonamide derivatives (e.g., SR48968) often antagonize neurokinin receptors . The butylsulfonyl group may enhance hydrophobic binding in receptor pockets.
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism compared to sulfinyl (e.g., GR159897) or acetylated analogs, suggesting prolonged half-life.
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties vs. Analogs
| Property | Target Compound | GR159897 | SR142801 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~385.9 | 438.5 | 614.5 |
| LogP (Predicted) | ~2.8 | 3.5 | 5.1 |
| Hydrogen Bond Acceptors | 6 | 5 | 6 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
Implications :
- The lower molecular weight and LogP of the target compound suggest improved bioavailability over bulkier analogs like SR142801.
- The single hydrogen bond donor (pyrimidine NH) may limit membrane permeability compared to non-donor compounds (e.g., SR142801).
Biological Activity
The compound 2-((1-(Butylsulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine is a member of a class of heterocyclic compounds that have gained attention for their diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 303.82 g/mol. Its structure features a chloropyrimidine ring, which is known for various biological activities, and a piperidine moiety that enhances its pharmacological profile.
Antibacterial Activity
Research has demonstrated that compounds containing chloropyrimidine and piperidine structures exhibit significant antibacterial properties. Studies involving similar compounds have shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The antibacterial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its activity against acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | 2.14 ± 0.003 |
| Urease | Strong Inhibitor | 1.21 ± 0.005 |
These values indicate that the compound could be a potential candidate for treating conditions associated with these enzymes, such as Alzheimer's disease and urea cycle disorders .
Anticancer Properties
Preliminary studies suggest that derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. For instance, compounds with piperidine and chloropyrimidine functionalities have been reported to inhibit the proliferation of leukemia cells with IC50 values in the low micromolar range . This suggests that this compound may also possess anticancer properties, warranting further investigation.
Case Studies
Several studies have synthesized derivatives of piperidine and assessed their biological activities:
- Synthesis and Evaluation : A series of compounds bearing piperidine and oxadiazole moieties were synthesized, demonstrating significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds displayed IC50 values indicating potent inhibition .
- In Silico Studies : Molecular docking studies have shown favorable interactions between synthesized compounds and target enzymes, suggesting that structural modifications can enhance biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((1-(butylsulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction between 5-chloro-2-hydroxypyrimidine and a butylsulfonyl-piperidine derivative. Use anhydrous solvents like dichloromethane (DCM) and a base such as sodium hydroxide to facilitate deprotonation and nucleophilic attack .
- Step 2 : Optimize reaction temperature (e.g., 40–60°C) and molar ratios (1:1.2 for pyrimidine:piperidine derivative) to improve yields. Monitor progress via TLC or HPLC.
- Step 3 : Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Key Data : Typical yields range from 45%–65%, with purity >95% confirmed by NMR and LC-MS .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR : Use H and C NMR to verify the presence of the butylsulfonyl group (δ 1.2–1.6 ppm for CH groups) and pyrimidine ring protons (δ 8.2–8.5 ppm) .
- LC-MS : Confirm molecular weight (exact mass: ~359.8 g/mol) and detect impurities.
- XRD : For crystalline samples, X-ray diffraction provides definitive confirmation of stereochemistry and bond connectivity .
Q. What safety protocols are essential when handling this compound?
- Safety Measures :
- Storage : Keep in a dry, inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group .
- Waste Disposal : Segregate halogenated waste (due to the chloro-pyrimidine moiety) and sulfonamide byproducts for specialized treatment .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or dermal exposure (H315/H319 hazards) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Strategies :
- Reproducibility Checks : Validate assays using standardized protocols (e.g., IC measurements in triplicate with positive controls like CP99994 for receptor binding studies) .
- Structural Analog Comparison : Compare activity with analogs (e.g., 2-[3-bromo-2-(butoxy)phenoxy]-5-chloropyrimidine) to isolate the role of the butylsulfonyl-piperidine moiety .
- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers due to assay variability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Approaches :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the piperidine ring to enhance solubility while retaining sulfonyl group efficacy .
- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Replace labile groups (e.g., ester linkages) with stable bioisosteres .
- Table :
| Modification | Solubility (mg/mL) | t (hr) |
|---|---|---|
| Parent Compound | 0.12 | 1.5 |
| Hydroxyl Derivative | 0.45 | 3.2 |
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Experimental Design :
- Target Screening : Use radioligand binding assays (e.g., H-labeled compounds) against GPCRs or ion channels (e.g., NK receptors, where structural analogs like L-703606 show activity) .
- Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by the compound in cell lines .
- Mutagenesis Studies : Generate point mutations in suspected binding pockets (e.g., piperidine-interacting residues) to validate target engagement .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results across cell lines?
- Resolution Framework :
- Contextual Variables : Control for cell passage number, culture media, and incubation time. For example, discrepancies in IC values may arise from differences in serum protein binding .
- Mechanistic Profiling : Use apoptosis markers (e.g., caspase-3 activation) or mitochondrial membrane potential assays to distinguish between cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
